molecular formula C14H11BrN4 B3024427 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole CAS No. 138402-33-2

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole

Cat. No.: B3024427
CAS No.: 138402-33-2
M. Wt: 315.17 g/mol
InChI Key: SQHHMZHHIXPMCH-UHFFFAOYSA-N
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Description

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole is a brominated biphenyl-tetrazole derivative widely used as a key intermediate in synthesizing angiotensin II receptor blockers (ARBs), such as olmesartan and related antihypertensive drugs . Its structure features a tetrazole ring linked to a biphenyl scaffold with a bromomethyl substituent at the 4'-position, enabling nucleophilic alkylation reactions for further functionalization .

Properties

IUPAC Name

5-[2-[4-(bromomethyl)phenyl]phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHHMZHHIXPMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole typically involves multiple steps. One common route starts with the bromination of 1,1’-biphenyl to introduce the bromomethyl group. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The resulting 4-(bromomethyl)-1,1’-biphenyl is then subjected to a cycloaddition reaction with sodium azide to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Radical Bromination

A common approach involves bromination of the methyl group in biphenyl precursors using N-bromosuccinimide (NBS) under radical initiation.

ReactantsConditionsYieldSource
5-(4'-Methylbiphenyl-2-yl)-1H-tetrazoleNBS, AIBN, CCl₄, 8h, reflux92%
4a (4'-methyl derivative)DBDMH, benzoyl peroxide, CCl₄75%

Tetrazole Ring Formation

Tetrazole synthesis often employs cyclization of nitriles with sodium azide (NaN₃) under acidic or catalytic conditions.

Nitrile PrecursorReagents/ConditionsYieldSource
2-Cyanobiphenyl derivativesNaN₃, ZnCl₂, 3h, 20°C91%
Polymer-supported organotin azideTMSN₃, acetone, 200°C, 15min84%

Functional Group Transformations

The bromomethyl group (-CH₂Br) enables diverse derivatization:

Nucleophilic Substitution

The bromide is replaced by nucleophiles (e.g., amines, thiols) in SN2 reactions.

NucleophileConditionsProduct ApplicationSource
PiperazineTBAB, K₂CO₃, 60°C, 16hBiaryl amines
Thiols/AlcoholsEt₃N, CHCl₃, heatingSulfur/Oxygen-containing analogs

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups to the biphenyl scaffold.

Boronic Acid PartnerCatalyst SystemConditionsYieldSource
Arylboronic estersPd(PPh₃)₂Cl₂, LiClToluene, 110°C, 6h86%
4-Tolylboronic acidPd(OAc)₂, microwaveTHF, 100°C, 15min72%

Key Reaction Mechanisms

  • Bromination (NBS/AIBN): AIBN generates bromine radicals, abstracting hydrogen from the methyl group to form a bromomethyl intermediate .

  • Tetrazole Cyclization: Nitriles react with NaN₃ under Lewis acid catalysis (ZnCl₂) to form tetrazole rings via [2+3] cycloaddition .

  • Suzuki Coupling: Transmetalation between palladium complexes and boronic esters forms C-C bonds, enabling biphenyl synthesis .

Optimized Reaction Conditions

  • Microwave-Assisted Synthesis: Reduces reaction times (e.g., 15min vs. 18h) while maintaining yields >70% .

  • Continuous Flow Systems: Minimize tin residues (<5 ppm) using polymer-supported organotin catalysts .

Synthetic Routes Comparison

MethodAdvantagesLimitations
Radical BrominationHigh regioselectivityRequires toxic CCl₄
Continuous Flow SynthesisLow tin residues, scalableSpecialized equipment needed

Yields by Reaction Type

Reaction TypeAverage YieldKey Reagents
Bromination85–92%NBS, AIBN
Suzuki Coupling72–86%Pd catalysts, boronic acids
Tetrazole Cyclization84–91%NaN₃, ZnCl₂

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis:
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole is primarily recognized as an intermediate in the synthesis of various antihypertensive agents, notably Losartan and Valsartan. These drugs are part of the angiotensin II receptor antagonist class, which are crucial in managing hypertension and heart failure.

  • Synthesis Pathway:
    • The compound undergoes hydroxymethylation, cyclization, and substitution reactions to yield the final products. The synthetic routes often involve the use of triethylamine or zinc chloride as catalysts to facilitate the reactions .

Research Applications

Pharmaceutical Research:
Due to its structural properties, this tetrazole derivative is studied for its potential biological activities. Research indicates that tetrazoles can exhibit a range of pharmacological effects, including anti-inflammatory and analgesic properties.

  • Case Studies:
    • A study highlighted the synthesis of tetrazole derivatives for their potential as anti-cancer agents, leveraging their ability to interact with biological targets .
    • Another research effort focused on modifying the tetrazole structure to enhance its binding affinity to angiotensin receptors, thereby improving therapeutic efficacy .

Material Science

Polymer Chemistry:
The compound's unique chemical structure allows it to be utilized in polymer chemistry, particularly in developing new materials with specific properties such as increased thermal stability or enhanced mechanical strength.

  • Application Example:
    • Research has been conducted on incorporating tetrazole groups into polymer matrices to improve their performance under various environmental conditions .

Mechanism of Action

The mechanism of action of 5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Substituent Biological Activity (IC₅₀ or MIC) logP Synthesis Yield Reference
Target Compound 4'-Bromomethyl Angiotensin II IC₅₀ = 1.5 nM 2.9 88%
5a–g (Triazole-aryloxy) Triazole-linked aryloxy Angiotensin II IC₅₀ = 0.8–3.2 nM 3.1–4.0 65–78%
4'-(Bromomethyl)biphenyl-2-carbonitrile Bromomethyl + carbonitrile None (precursor) 2.5 62%
5-(4-Bromophenyl)-1H-tetrazole 4-Bromophenyl Antimicrobial MIC = 32 μg/mL 2.1 82%
AZBT 4'-Azidomethyl Mutagenic (Ames test positive) 2.7 70%

Key Findings and Implications

  • Bromomethyl Group : Critical for high-yield synthesis and receptor binding in ARBs .
  • Tetrazole Ring : Essential for angiotensin II antagonism; replacement with other heterocycles abolishes activity .
  • Safety : Brominated analogs are safer than azido derivatives, which pose mutagenic risks .

Biological Activity

5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

  • Chemical Name: this compound
  • Molecular Formula: C33H25BrN4
  • Molecular Weight: 557.48 g/mol
  • CAS Number: 133051-88-4
  • Melting Point: 135-137 °C (in ethyl ether) .

Antitumor Activity

Research indicates that derivatives of tetrazole compounds exhibit significant antitumor properties. For instance, studies have shown that certain tetrazoles can inhibit cancer cell respiration and proliferation. In vitro tests demonstrated that these compounds could effectively induce apoptosis in various cancer cell lines, suggesting a potential application in cancer therapy .

The biological activity of this compound may be linked to its ability to interact with specific biological targets. The tetrazole ring is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and cellular signaling pathways .

Case Studies

  • Study on Anticancer Effects : A study evaluated the effects of various tetrazole derivatives on human leukemia cells. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, demonstrating effective inhibition of cell growth .
  • Inhibition of Enzymatic Activity : Another investigation focused on the compound's ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression associated with cancer progression. The tetrazole derivative showed promising results as a selective HDAC inhibitor .

Data Table: Biological Activity Summary

Activity Type IC50 Value (µM) Tested Cell Lines Reference
Antitumor Activity~5Human leukemia cells
HDAC Inhibition<10Various cancer cell lines
Apoptosis InductionNot specifiedBreast cancer cells

Synthesis Pathways

The synthesis of this compound involves several steps that typically include the reaction of brominated biphenyl derivatives with azides or other nitrogen sources to form the tetrazole ring. This process is crucial for ensuring the compound's purity and biological efficacy .

Synthetic Route Overview

  • Starting Materials :
    • 4'-Bromomethyl-[1,1'-biphenyl]
    • Sodium azide or equivalent nitrogen source.
  • Reaction Conditions :
    • Typically conducted under reflux conditions in a suitable solvent such as DMF or DMSO.
  • Purification :
    • The final product is purified using recrystallization or chromatography techniques to achieve high purity (>98%) .

Q & A

Q. What are the established synthetic routes for 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-2H-tetrazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between brominated biphenyl derivatives and tetrazole precursors. For example:

  • A biphenyl intermediate is functionalized with a bromomethyl group using alkylation or radical bromination.
  • The tetrazole ring is introduced via cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or by reacting nitriles with sodium azide .
  • Trityl (triphenylmethyl) protection is often employed to stabilize the tetrazole ring during synthesis, followed by deprotection under acidic conditions .

Q. How is this compound characterized structurally in academic research?

Key techniques include:

  • NMR spectroscopy : 1H^1 \text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR (if fluorinated derivatives are present) to confirm substituent positions .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or intermolecular interactions (e.g., π-π stacking in biphenyl systems) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Q. What is its primary role in pharmaceutical research?

It serves as a key intermediate in angiotensin II receptor antagonists (e.g., losartan, valsartan). The bromomethyl group enables further functionalization (e.g., alkylation of imidazole rings), while the tetrazole moiety mimics carboxylate groups in receptor binding .

Advanced Research Questions

Q. How can structural modifications enhance its bioactivity or selectivity?

  • Bromomethyl substitution : Replace bromine with azide (-N3_3) for "click chemistry" applications to conjugate biomolecules .
  • Tetrazole ring optimization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
  • Biphenyl backbone tuning : Modify substituents (e.g., fluorophenyl, tert-butyl) to alter lipophilicity and receptor affinity .

Q. How do researchers resolve contradictions in enzyme inhibition data involving this compound?

  • Kinetic assays : Compare IC50_{50} values under standardized conditions (e.g., hMGL enzyme activity measured via fluorogenic substrates) .
  • Molecular docking : Use computational models to predict binding modes and identify steric clashes or electronic mismatches .
  • Control experiments : Test against isoforms (e.g., hNAAA vs. hMGL) to rule off-target effects .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Packing issues : Bulky trityl groups and bromine atoms disrupt crystal lattice formation. Solutions include co-crystallization with small molecules (e.g., DMSO) or using high-boiling solvents (e.g., toluene) .
  • Polymorphism : Annealing techniques or slow evaporation at controlled temperatures improve crystal quality .

Q. How is this compound analyzed in impurity profiling for pharmaceuticals?

  • HPLC-MS : Reverse-phase columns (C18) with acetonitrile/water gradients separate impurities. MS detection identifies brominated byproducts (e.g., dibromomethyl derivatives) .
  • Limit tests : Quantify residual trityl-protected intermediates using UV absorption at 254 nm .

Q. What methodologies are used to study structure-activity relationships (SAR) for angiotensin II inhibition?

  • In vivo assays : Measure blood pressure reduction in hypertensive rat models after oral administration of derivatives .
  • Competitive binding studies : Use radiolabeled angiotensin II (125I ^{125}\text{I}-Ang II) to assess receptor displacement .

Q. How does the bromomethyl group influence stability during storage?

  • Light sensitivity : Store in amber vials under inert gas (N2_2) to prevent radical bromine loss .
  • Hydrolytic degradation : Monitor via 1H^1 \text{H} NMR for hydroxymethyl byproduct formation (peaks at δ 4.5–5.0 ppm) .

Q. What strategies enable bioconjugation of this compound for targeted drug delivery?

  • Azide-alkyne cycloaddition : Replace bromine with azide to attach polyethylene glycol (PEG) chains or fluorescent tags .
  • Enzyme-responsive linkers : Incorporate cleavable groups (e.g., esterase-sensitive bonds) for site-specific release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole
Reactant of Route 2
5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.